molecular formula C27H30N4O3S B11061839 N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N,1,3-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide

N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N,1,3-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide

Cat. No.: B11061839
M. Wt: 490.6 g/mol
InChI Key: VCGXQLSANKYUHF-UHFFFAOYSA-N
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Description

N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N,1,3-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a dibenzoazepine core, which is a common motif in many pharmacologically active molecules, and a benzimidazole sulfonamide moiety, which contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

The synthesis of N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N,1,3-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide involves multiple steps, starting from the preparation of the dibenzoazepine core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors. The benzimidazole sulfonamide moiety is then introduced through sulfonation and subsequent coupling reactions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N,1,3-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzimidazole or dibenzoazepine rings are replaced by other nucleophiles.

    Hydrolysis: Under acidic or basic conditions, the sulfonamide group can be hydrolyzed to yield corresponding amines and sulfonic acids

Scientific Research Applications

N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N,1,3-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N,1,3-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular processes .

Properties

Molecular Formula

C27H30N4O3S

Molecular Weight

490.6 g/mol

IUPAC Name

N-[3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-N,1,3-trimethyl-2-oxobenzimidazole-5-sulfonamide

InChI

InChI=1S/C27H30N4O3S/c1-28(35(33,34)22-15-16-25-26(19-22)30(3)27(32)29(25)2)17-8-18-31-23-11-6-4-9-20(23)13-14-21-10-5-7-12-24(21)31/h4-7,9-12,15-16,19H,8,13-14,17-18H2,1-3H3

InChI Key

VCGXQLSANKYUHF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)N(C)CCCN3C4=CC=CC=C4CCC5=CC=CC=C53)N(C1=O)C

Origin of Product

United States

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